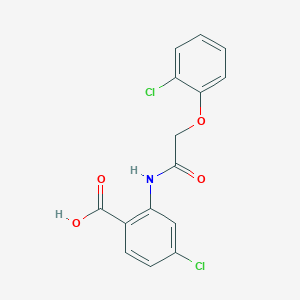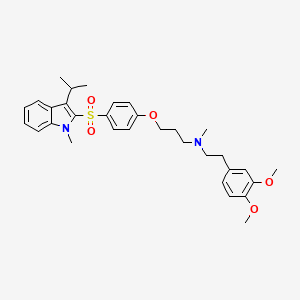
N-(3,4-Dimethoxyphenethyl)-3-(4-(3-Isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amin
Übersicht
Beschreibung
SR-33805 is a calcium channel antagonist potentially for the treatment of atherosclerosis and heart failure. SR-33805 restored the MI-altered cell shortening without affecting the Ca(2+) transient amplitude, suggesting an increase of myofilament Ca(2+) sensitivity in MI myocytes. A SR33805-induced sensitization of myofilament activation was found to be associated with a slight increase in myosin light chain-2 phosphorylation and a more significant decrease on troponin I (TnI) phosphorylation. Decreased TnI phosphorylation was related to inhibition of protein kinase A activity by SR-33805.
Wissenschaftliche Forschungsanwendungen
Verbesserte Ca2+-Empfindlichkeit der Herzmyofilamente
SR-33805, ein potenter Ca2+-Kanalblocker, erhöht die Ca2+-Empfindlichkeit der Herzmyofilamente in gesunden Rattenkardiomyozyten . Dies deutet darauf hin, dass SR-33805 verwendet werden könnte, um die Empfindlichkeit der Herzmyofilamente gegenüber Ca2+ zu verbessern, was möglicherweise die Herzfunktion verbessern könnte.
Behandlung für ischämische insuffiziente Herzen
Die Verbindung wurde auf ihre Auswirkungen auf die Kontraktionseigenschaften bei ischämischen insuffizienten Herzen nach Myokardinfarkt (MI) sowohl in vivo als auch in vitro auf zellulärer Ebene untersucht . Die Studie ergab, dass die Behandlung mit SR-33805 die Kontraktilität ischämischer insuffizienter Herzen nach MI bei Ratten verbesserte .
Modulation sarcomerischer Regulatorproteine
Es wurde festgestellt, dass SR-33805 selektiv den Phosphorylierungsstatus sarcomerischer Regulatorproteine moduliert, was dann die Myofilamente gegenüber Ca2+ sensibilisierte . Dies deutet darauf hin, dass SR-33805 verwendet werden könnte, um die Ca2+-Empfindlichkeit sarcomerischer Regulatorproteine zu manipulieren, um die Kontraktilität eines insuffizienten Herzens zu verbessern .
L-Typ Ca2+-Kanalblocker
SR-33805 ist ein potenter Ca2+-Kanal-Antagonist . Er bindet allosterisch an die α1-Untereinheit von L-Typ Ca2+-Kanälen . Dies deutet darauf hin, dass SR-33805 als Blocker von L-Typ Ca2+-Kanälen verwendet werden könnte.
Hemmung des Ca2+-Einstroms in Kardiomyozyten
Die Verbindung hemmt den Ca2+-Kanal stark und verhindert so den Ca2+-Einstrom in Primärkulturen von Maus-Kardiomyozyten . Dies deutet darauf hin, dass SR-33805 verwendet werden könnte, um den Ca2+-Einstrom in Kardiomyozyten zu verhindern.
Vasorelaxationsinduktor
SR-33805 zeigt Selektivität für glatte Gefäßmuskulatur und induziert Vasorelaxation, ohne inotrope oder chronotrope Wirkungen zu erzeugen . Dies deutet darauf hin, dass SR-33805 als Vasorelaxationsinduktor verwendet werden könnte.
Wirkmechanismus
Target of Action
SR-33805 primarily targets Voltage-Dependent Calcium Channels (VDCCs) . VDCCs are integral membrane proteins that conduct calcium ions (Ca2+) through the cell membrane, playing a crucial role in the regulation of multiple cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
SR-33805 acts as a potent Ca2+ channel antagonist . . By inhibiting these channels, SR-33805 reduces the influx of Ca2+ into the cell. Interestingly, despite its strong Ca2+ antagonistic properties, SR-33805 increases cardiac cell contractile activity as a consequence of its Ca2+ sensitizing effects .
Result of Action
The treatment with SR-33805 improved contractility of ischemic failing hearts after MI in rats by selectively modulating the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+ . This manipulation of the Ca2+ sensitivity of sarcomeric regulatory proteins can be used to improve contractility of a failing heart .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFQRRBTCHIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026010 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121346-32-5 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SR 33805?
A1: SR 33805 is a novel calcium channel blocker. [, ] While its precise mechanism of action is still under investigation, research suggests it effectively inhibits calcium influx in various cell types, including smooth muscle cells. [, , , ]
Q2: How does SR 33805 compare to other calcium channel blockers?
A2: One study compared SR 33805 to nifedipine (a voltage-gated calcium channel blocker) and SKF 96365 (a capacitative calcium entry blocker). The study found SR 33805 to be a more potent inhibitor of platelet-derived growth factor (PDGF)-induced smooth muscle cell proliferation and the associated rise in intracellular calcium concentration. []
Q3: What is the significance of SR 33805's effect on SERCA2a?
A3: SERCA2a is a protein involved in calcium regulation within cells. Research indicates that SR 33805 inhibits the upregulation of SERCA2a, which is typically observed during PDGF-induced smooth muscle cell proliferation. [] This suggests that SR 33805's calcium blocking activity may disrupt the signaling pathways crucial for cell cycle progression and proliferation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



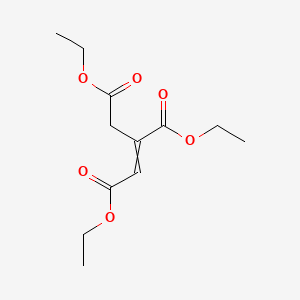

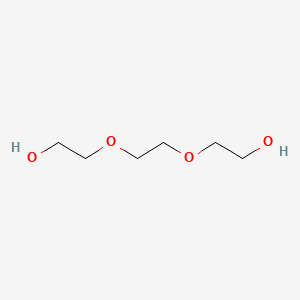



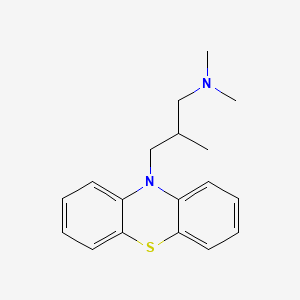
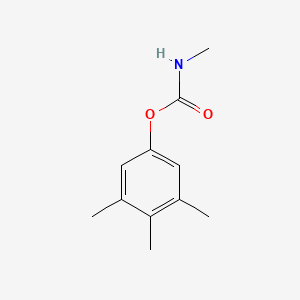
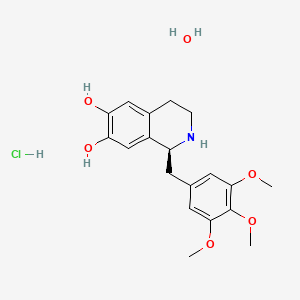

![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)

